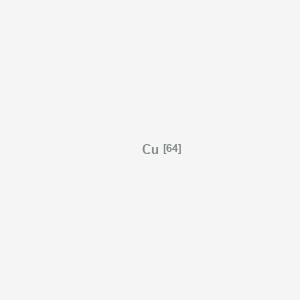

Copper, isotope of mass 64

概述

描述

铜-64 是一种铜的放射性同位素,半衰期约为 12.7 小时。它同时发射正电子和β粒子,使其在诊断和治疗应用中都很有用。 铜-64 由于其独特的衰变特性,在正电子发射断层扫描 (PET) 成像和分子放射治疗中特别有价值 .

准备方法

化学反应分析

铜-64 经历各种化学反应,包括:

氧化: 铜-64 可以被氧化形成铜(II) 离子。例如,在硫酸存在下,铜-64 反应生成硫酸铜(II) 和氢气[ Cu + 2H_2SO_4 \rightarrow CuSO_4 + SO_2 + 2H_2O ]

还原: 铜-64 可以被更强的还原剂(如锌)还原,形成铜金属和锌离子[ Cu^{2+} + Zn \rightarrow Cu + Zn^{2+} ]

取代: 铜-64 可以与卤素发生取代反应,形成卤化铜。例如,与氯气反应,它形成氯化铜(II)[ Cu + Cl_2 \rightarrow CuCl_2 ]

科学研究应用

作用机制

铜-64 主要通过其放射性衰变发挥作用。在 PET 成像中,铜-64 发射的正电子与体内的电子相互作用,产生被 PET 扫描仪检测到的伽马射线。 这使得对生物过程进行高分辨率成像成为可能 .

在放射治疗中,铜-64 发射的β粒子会破坏癌细胞的 DNA,导致细胞死亡。 铜-64 对癌细胞的具体靶向是通过将其连接到与这些细胞表面过度表达的受体结合的分子来实现的 .

相似化合物的比较

属性

CAS 编号 |

13981-25-4 |

|---|---|

分子式 |

Cu |

分子量 |

63.929764 g/mol |

IUPAC 名称 |

copper-64 |

InChI |

InChI=1S/Cu/i1+0 |

InChI 键 |

RYGMFSIKBFXOCR-IGMARMGPSA-N |

手性 SMILES |

[64Cu] |

SMILES |

[Cu] |

规范 SMILES |

[Cu] |

同义词 |

64Cu radioisotope Copper-64 Cu-64 radioisotope |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio]acetic acid propan-2-yl ester](/img/structure/B1218569.png)

![Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium](/img/structure/B1218574.png)